molecular formula C22H16F3N3OS B303945 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

カタログ番号 B303945
分子量: 427.4 g/mol
InChIキー: DSRPIKJGHBXKGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

作用機序

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also inhibits the migration of B cells to lymphoid tissues, which is important for the development of B cell malignancies.
Biochemical and Physiological Effects:
3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also demonstrated good pharmacokinetic properties and oral bioavailability in preclinical studies. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated in animal studies, with no significant toxicities observed. In preclinical models of B cell malignancies, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown significant antitumor activity, with complete responses observed in some cases.

実験室実験の利点と制限

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. Its good pharmacokinetic properties and oral bioavailability make it suitable for in vivo studies. However, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans remain to be determined.

将来の方向性

There are several potential future directions for 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another potential application is the use of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is ongoing research to identify biomarkers that can predict response to BTK inhibitors, such as 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, in patients with B cell malignancies.

合成法

The synthesis of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting from commercially available starting materials. The key step involves the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with 4-(trifluoromethyl)benzaldehyde, followed by various functional group modifications to obtain the final product.

科学的研究の応用

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation, survival, and migration of malignant B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

製品名

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

分子式

C22H16F3N3OS

分子量

427.4 g/mol

IUPAC名

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3OS/c1-13-12-16(22(23,24)25)17-18(26)19(30-20(17)27-13)21(29)28(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,26H2,1H3

InChIキー

DSRPIKJGHBXKGO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C(F)(F)F)C(=C(S2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N

正規SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。